O-(2,3-dimethylphenyl)hydroxylamine
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Overview
Description
O-(2,3-Dimethylphenyl)hydroxylamine is an organic compound with the molecular formula C8H11NO. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 2,3-dimethylphenyl group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(2,3-Dimethylphenyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylaniline with hydroxylamine-O-sulfonic acid under acidic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the coupling process of electrodialysis with oxime hydrolysis reaction. This process integrates oxime hydrolysis, hydroxylamine protonation, and separation into a triple-chamber electrodialysis stack, offering excellent mass transfer performance and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
O-(2,3-Dimethylphenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions to form O-alkylated or O-arylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly employed.
Major Products
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: O-alkylated or O-arylated derivatives.
Scientific Research Applications
O-(2,3-Dimethylphenyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of O-(2,3-dimethylphenyl)hydroxylamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with target molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dinitrophenylhydroxylamine (DPH)
- O-(Diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
Uniqueness
O-(2,3-Dimethylphenyl)hydroxylamine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications where other hydroxylamine derivatives may not be suitable .
Properties
Molecular Formula |
C8H11NO |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
O-(2,3-dimethylphenyl)hydroxylamine |
InChI |
InChI=1S/C8H11NO/c1-6-4-3-5-8(10-9)7(6)2/h3-5H,9H2,1-2H3 |
InChI Key |
ZLBMUKVJPRBWEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)ON)C |
Origin of Product |
United States |
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